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Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B175542 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic analysis of 8-
methylquinoline (C₁₀H₉N), a heterocyclic aromatic compound.[1][2][3] The methodologies and

data presented herein are essential for the structural elucidation, purity assessment, and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 8-methylquinoline obtained

through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 8-
methylquinoline. The data below were obtained in deuterated chloroform (CDCl₃).[4][5][6]

Table 1: ¹H NMR Spectroscopic Data for 8-Methylquinoline[4][5]
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Proton Assignment Chemical Shift (δ) ppm Coupling Constants (J) Hz

H-2 8.949 dd, J = 4.2, 1.7

H-4 8.120 dd, J = 8.3, 1.7

H-5 7.653 d, J = 8.1

H-6 7.560 d, J = 7.1

H-3 7.432 dd, J = 8.3, 4.2

H-7 7.386 t, J = 7.6 (approx.)

-CH₃ 2.826 s

Note: Assignments are based on typical quinoline chemical shifts and coupling patterns. 'd'

denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: ¹³C NMR Spectroscopic Data for 8-Methylquinoline

Carbon Assignment Chemical Shift (δ) ppm

C-2 149.3

C-3 121.0

C-4 136.2

C-4a 128.5

C-5 126.3

C-6 130.0

C-7 125.8

C-8 133.2

C-8a 146.9

-CH₃ 17.8
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Note: Data sourced from literature values. Assignments may vary slightly depending on the

specific reference.

Mass Spectrometry (MS)
Mass spectrometry of 8-methylquinoline is typically performed using Electron Ionization (EI).

The analysis provides information on the molecular weight and fragmentation pattern of the

molecule. The molecular weight of 8-methylquinoline is 143.19 g/mol .[2][7][8]

Table 3: Key Mass Spectrometry Data (EI) for 8-Methylquinoline[7][9]

m/z Relative Intensity (%) Proposed Fragment

143 100.0 [M]⁺ (Molecular Ion)

142 43.2 - 44.4 [M-H]⁺

144 11.1 [M+1]⁺ (Isotopic Peak)

129 26.9 [M-CH₂]⁺ or [M-N]⁺

115 14.3 - 15.3 [M-H-HCN]⁺ or [M-C₂H₃]⁺

Infrared (IR) Spectroscopy
The IR spectrum of 8-methylquinoline reveals characteristic absorption bands corresponding

to the vibrations of its functional groups.

Table 4: Principal IR Absorption Bands for 8-Methylquinoline

Wavenumber (cm⁻¹) Vibration Type Functional Group

3050-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch Methyl (-CH₃)

1600-1450 C=C and C=N Stretch Aromatic/Heterocyclic Ring

1450-1375 C-H Bend Methyl (-CH₃)

850-750 C-H Bend (out-of-plane) Substituted Benzene Ring
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Note: These are characteristic ranges. The NIST Chemistry WebBook provides reference

spectra for 8-methylquinoline.[1][3]

Experimental Protocols
The following protocols provide a generalized methodology for the spectroscopic analysis of 8-
methylquinoline.

NMR Sample Preparation and Acquisition
This protocol is applicable for both ¹H and ¹³C NMR spectroscopy.

Sample Preparation: Accurately weigh approximately 25 mg of 8-methylquinoline.[4][5]

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry NMR tube.[4][5][6]

Ensure the sample is fully dissolved; vortex the tube gently if necessary.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. For high-quality spectra, this is a

critical step.[10]

Data Acquisition:

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16)

should be used to achieve a good signal-to-noise ratio.

For ¹³C NMR, a greater number of scans is required due to the low natural abundance of

the ¹³C isotope.[10] A proton-decoupled experiment is standard.

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase

correction, and baseline correction.
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Calibrate the spectrum by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.0 ppm for ¹³C).[11]

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of 8-methylquinoline in a volatile organic

solvent such as dichloromethane or methanol. A concentration of approximately 100 µg/mL is

a suitable starting point.

Instrumentation (GC-MS):

Set the gas chromatograph (GC) inlet temperature to approximately 250°C.

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

Program the oven temperature with a gradient to ensure good separation (e.g., start at

50°C, hold for 1 minute, then ramp to 280°C at 10°C/min).

Set the mass spectrometer (MS) to Electron Ionization (EI) mode with a standard energy

of 70 eV.

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC.

Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).

The resulting total ion chromatogram (TIC) will show a peak at the retention time of 8-
methylquinoline. The mass spectrum corresponding to this peak can then be analyzed.

IR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like 8-
methylquinoline.
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Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the

sample is free from particulate matter.

Instrumentation (ATR-FTIR):

Before analysis, record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.[12]

Data Acquisition:

Place a single drop of 8-methylquinoline directly onto the ATR crystal, ensuring it

completely covers the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final

spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol

or acetone) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow
The logical flow for the comprehensive analysis of a chemical entity like 8-methylquinoline
involves several key stages, from sample handling to final structural confirmation. This process

ensures data integrity and accurate interpretation.
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1. Preparation

2. Data Acquisition

3. Data Processing

4. Interpretation & Confirmation

Sample of 8-Methylquinoline

Sample Preparation
(Dissolving, Diluting)

NMR Spectrometer
(¹H, ¹³C)

Mass Spectrometer
(GC-MS, EI)

FTIR Spectrometer
(ATR)

Raw NMR Data (FID)
-> Fourier Transform

-> Phasing & Baseline Correction

Raw MS Data (TIC)
-> Peak Integration

-> Spectrum Extraction

Raw IR Data (Interferogram)
-> Fourier Transform

-> Background Subtraction

Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 8-methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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